

AMG-548 Off-Target Kinase Inhibition Profile: An In-Depth Technical Guide

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Compound of Interest

Compound Name: AMG-548 (hydrochloride)

Cat. No.: B15073895

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Introduction

AMG-548 is a potent and selective inhibitor of the p38 α mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to inflammatory cytokines and stress.^[1]^[2] While developed for its high affinity to p38 α , a comprehensive understanding of its off-target kinase interactions is crucial for predicting potential polypharmacological effects, understanding observed cellular phenotypes, and ensuring therapeutic safety and efficacy. This guide provides a detailed overview of the known off-target kinase inhibition profile of AMG-548, compiling quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Data Presentation

The following tables summarize the quantitative data on the kinase inhibition profile of AMG-548, focusing on its primary targets within the p38 MAPK family and its significant off-target interactions.

Table 1: Inhibition of p38 MAPK Isoforms by AMG-548

Kinase	Inhibition Constant (K _i)	Selectivity vs. p38α
p38α	0.5 nM	-
p38β	3.6 nM - 36 nM	7.2 to 72-fold
p38γ	2600 nM	>5000-fold
p38δ	4100 nM	>8000-fold

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Off-Target Kinase Inhibition by AMG-548

Off-Target Kinase	Inhibition Constant (K _i)	Functional Consequence
JNK2	39 nM	Potential modulation of the JNK signaling pathway.
JNK3	61 nM	Potential modulation of the JNK signaling pathway.
Casein Kinase 1δ (CK1δ)	Potent (specific K _i not detailed in reviewed sources)	Inhibition of the Wnt/β-catenin signaling pathway.
Casein Kinase 1ε (CK1ε)	Potent (specific K _i not detailed in reviewed sources)	Inhibition of the Wnt/β-catenin signaling pathway.

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

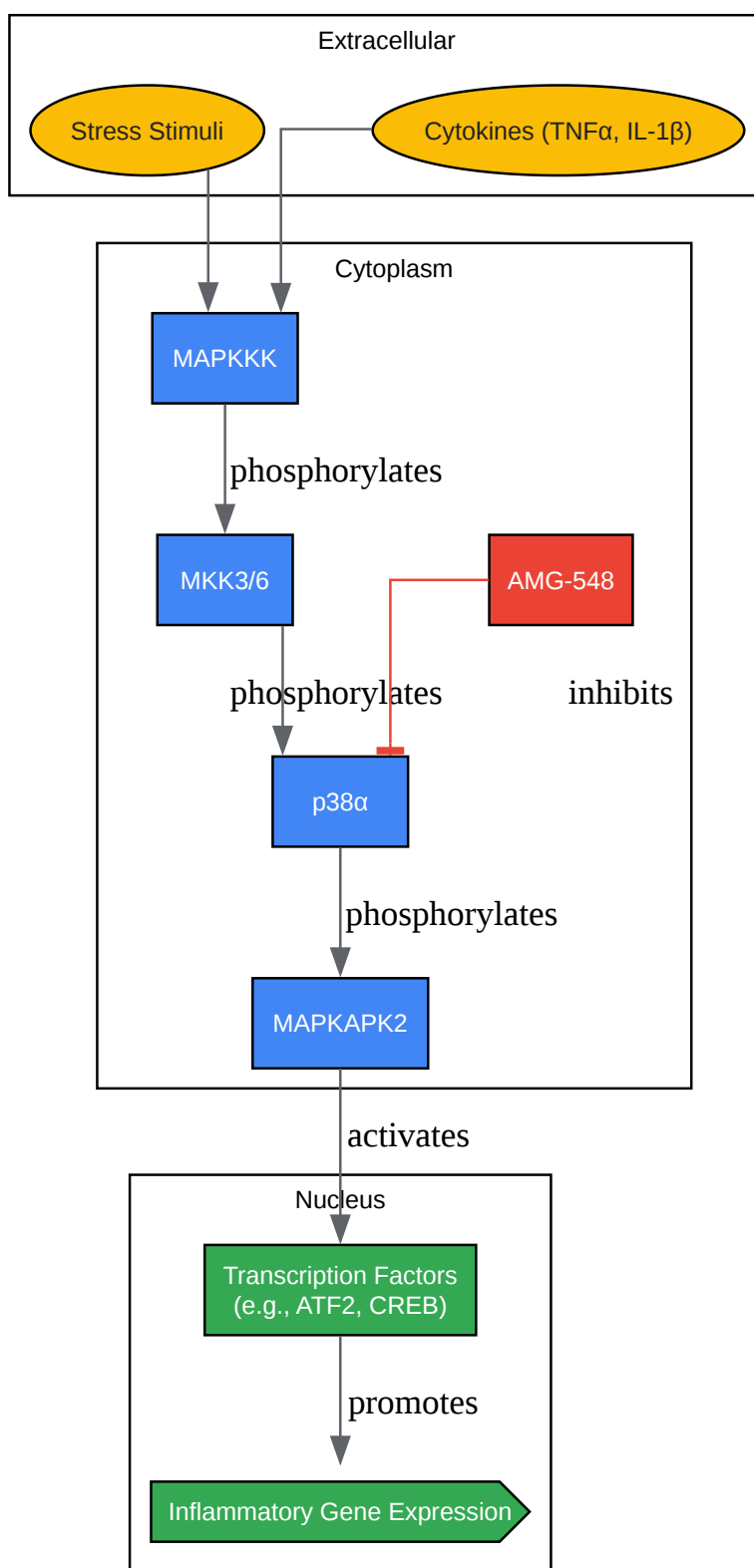
It has been reported that AMG-548 displays >1000-fold selectivity against a panel of 36 other kinases; however, the specific identities of these kinases and the corresponding data were not available in the public-domain literature reviewed for this guide.[\[3\]](#) A study by Verkaar et al. indicated that AMG-548 was profiled against a panel of over 200 kinases, which revealed its cross-reactivity with Casein Kinase 1 isoforms.

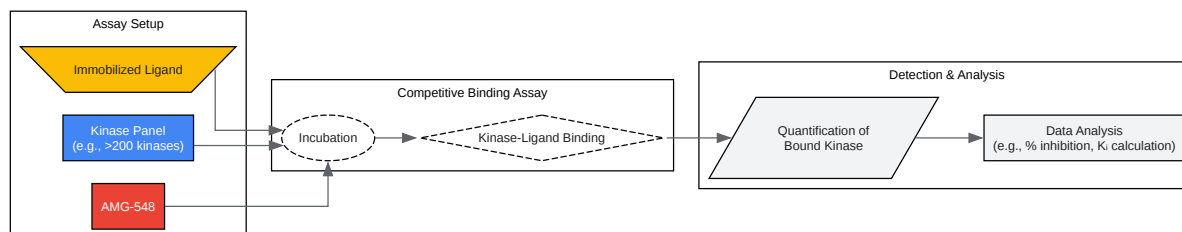
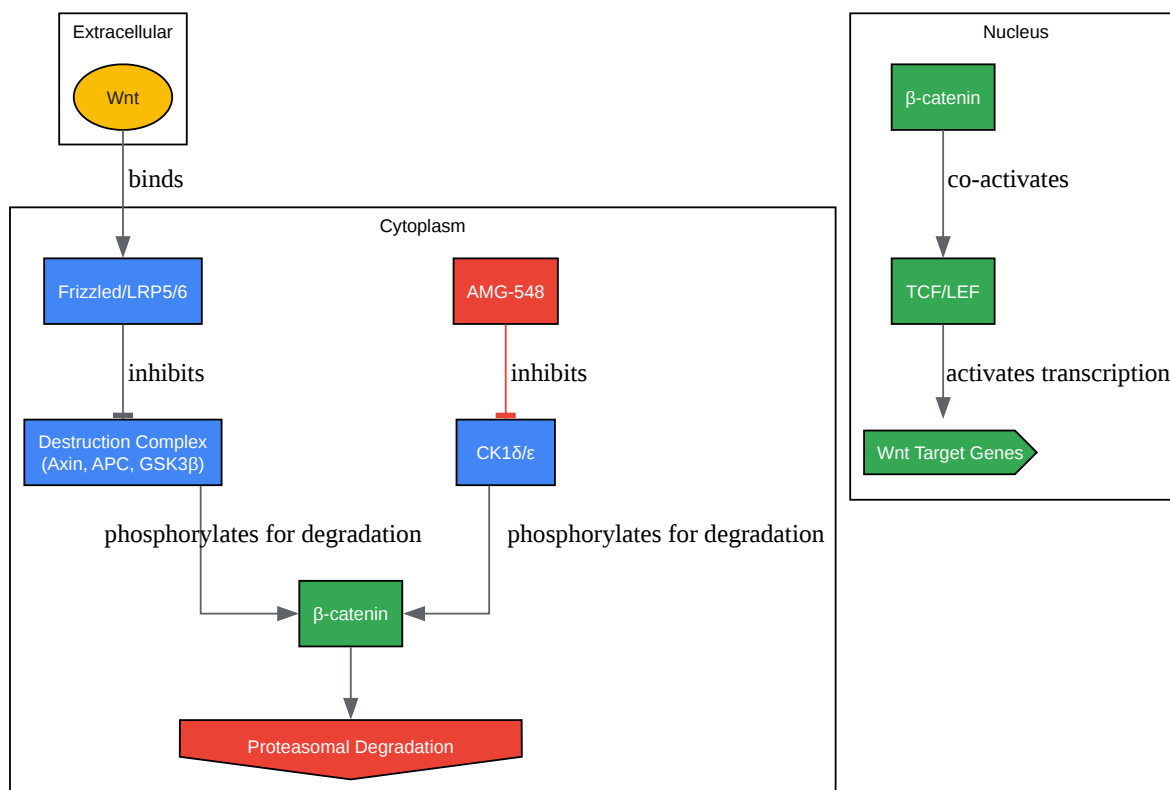
Signaling Pathway Context

The off-target activities of AMG-548 have significant implications for distinct signaling pathways beyond the intended p38 MAPK cascade.

p38 MAPK Signaling Pathway

AMG-548 is a potent inhibitor of p38 α , a central kinase in a signaling cascade that responds to cellular stress and inflammatory cues. This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF α and IL-1 β .





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